1-{4-[(2-Ethylhexyl)oxy]phenyl}ethan-1-one
Description
Significance of Phenylethanone Frameworks in Advanced Organic Chemistry
The phenylethanone framework, also known as acetophenone (B1666503), is the simplest aromatic ketone and serves as a fundamental building block in organic synthesis. wikipedia.org Its structure, consisting of a benzene (B151609) ring attached to an acetyl group, is a precursor in the production of various resins and fragrances. wikipedia.orgsynthetikaeu.com In synthetic chemistry, the phenylethanone core is a versatile intermediate for creating a wide range of more complex molecules, including chalcones and styrene (B11656) derivatives. synthetikaeu.com
The reactivity of the phenylethanone structure allows for several key chemical transformations:
Carbonyl Addition Reactions: The ketone's carbonyl group can undergo nucleophilic addition.
Alpha-Hydrogen Reactions: The methyl group adjacent to the carbonyl is acidic, allowing for reactions at this position.
Electrophilic Aromatic Substitution: The benzene ring can be functionalized, typically at the meta position due to the deactivating effect of the acetyl group.
A prominent derivative, 4-hydroxyacetophenone, is a critical intermediate in the pharmaceutical industry, notably in the synthesis of N-acetyl-para-aminophenol (acetaminophen). epo.org The versatility of the phenylethanone scaffold underscores its importance in the development of pharmaceuticals, specialty polymers, and other high-value organic materials.
| Property | Value |
| IUPAC Name | 1-Phenylethanone |
| Common Name | Acetophenone |
| Molecular Formula | C₈H₈O |
| Molar Mass | 120.15 g·mol⁻¹ |
| Appearance | Colorless, viscous liquid |
| Boiling Point | 202 °C |
| Melting Point | 19–20 °C |
| Solubility in water | Slightly soluble (~5.5 g/L at 25 °C) |
Table 1: Physicochemical Properties of Acetophenone (Phenylethanone). wikipedia.orgsynthetikaeu.com
Role of Branched Long-Chain Alkoxy Functionalities in Molecular Engineering
The introduction of branched, long-chain alkoxy functionalities, such as the (2-ethylhexyl)oxy group, is a key strategy in molecular engineering to precisely control the physical and chemical properties of a molecule. These side chains can significantly influence solubility, viscosity, melting point, and intermolecular interactions.
Furthermore, branched chains are known to increase the fluidity of molecular assemblies, a principle observed in biological systems where branched-chain fatty acids modulate the properties of cell membranes. nih.gov This effect is leveraged in the design of liquid crystals and other functional fluids where control over phase behavior and viscosity is critical.
Current Research Landscape of 1-{4-[(2-Ethylhexyl)oxy]phenyl}ethan-1-one and Structurally Related Analogues
While specific research focused exclusively on this compound is not extensively documented in public literature, the research landscape for its structural analogues is rich and provides a strong basis for understanding its potential properties and applications. The synthesis of this compound would typically proceed via the etherification of 4-hydroxyacetophenone, a well-established starting material. epo.orgresearchgate.net
Research on structurally related compounds spans several key areas:
Liquid Crystals: Molecules with a rigid aromatic core and a flexible alkyl tail, like the target compound, are classic designs for liquid crystalline materials. ijpras.com The alkoxy chain length and branching pattern are known to influence the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable. researchgate.net Research in this area focuses on developing new materials for display technologies and optical sensors. researchgate.netgoogleapis.com
Organic Electronics: Aryl ketones and compounds with extended π-systems and solubilizing alkyl chains are being investigated for use as organic semiconductors. researchgate.net These materials are of interest for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where properties like charge mobility and film-forming ability are crucial. google.comresearchgate.net
UV Absorbers: The phenylethanone chromophore absorbs in the UV region. The attachment of a long, oil-soluble (lipophilic) chain like (2-ethylhexyl)oxy is a common strategy for creating effective UV filters for cosmetics and plastics. As mentioned, the commercial UV absorber Bemotrizinol features the 5-[(2-ethylhexyl)oxy]phenol moiety. europa.eueuropa.eu
| Analogue Class | Key Structural Feature | Research Area |
| Alkoxy-substituted Cyanostilbenes | Rigid core with long alkoxy chains | Liquid Crystals, Luminescent Materials researchgate.net |
| Bemotrizinol | (2-ethylhexyl)oxy]phenol moiety | UV Absorbers europa.eueuropa.eu |
| Oligophenylenes with alkoxy chains | Conjugated core with long alkoxy chains | Organic Electronics (OLEDs) researchgate.net |
| Di(2-ethylhexyl)phosphoric acid | Branched 2-ethylhexyl group | Extraction Systems, Emulsions researchgate.net |
Table 2: Research Areas for Structurally Related Analogues.
Academic and Industrial Research Objectives for the Target Compound
The academic and industrial research objectives for this compound are driven by its potential utility as either a final functional material or a key intermediate. Based on its structure, research would likely focus on the following objectives:
Synthesis and Characterization: Developing efficient and scalable synthetic routes from readily available precursors like 4-hydroxyacetophenone. epo.org A primary objective would be the full characterization of its physical properties, including melting point, boiling point, solubility in various solvents, and its crystallographic structure.
Liquid Crystal Properties: A key academic objective would be to investigate its potential to form liquid crystal phases (mesophases). This involves studying its thermal behavior using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to identify any phase transitions and determine their temperature ranges.
Photophysical Properties: Quantifying its UV-Vis absorption and fluorescence spectra to evaluate its potential as a UV absorber or a building block for fluorescent materials. This data is critical for applications in sunscreens, polymer stabilization, or as a chromophore in more complex dyes.
Intermediate for Pharmaceutical and Agrochemical Synthesis: From an industrial perspective, a major objective would be to explore its use as a versatile intermediate. The ketone functionality can be readily converted into other functional groups, making it a valuable building block for synthesizing more complex, high-value molecules for the pharmaceutical or agrochemical sectors.
Organic Semiconductor Applications: Research in materials science would aim to assess its electronic properties. This includes fabricating thin films and measuring key semiconductor parameters to determine its suitability for use in organic electronic devices. researchgate.netgoogle.com
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(2-ethylhexoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-4-6-7-14(5-2)12-18-16-10-8-15(9-11-16)13(3)17/h8-11,14H,4-7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMOBFWFAISUNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CC=C(C=C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 1 4 2 Ethylhexyl Oxy Phenyl Ethan 1 One and Analogues
Overview of Established Synthetic Routes for Substituted Aryl Ketones
The formation of the aryl ketone moiety is a cornerstone of organic synthesis. Several robust methodologies have been developed for this purpose, ranging from classical electrophilic aromatic substitution to modern transition metal-catalyzed reactions.
Electrophilic acylation, particularly the Friedel-Crafts reaction, remains one of the most direct methods for introducing an acyl group onto an aromatic ring. ijpcbs.comalfa-chemistry.com This reaction involves treating an aromatic compound with an acylating agent, such as an acyl halide or anhydride (B1165640), in the presence of a Lewis acid catalyst. alfa-chemistry.commasterorganicchemistry.com
For the synthesis of acetophenone (B1666503) derivatives, acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) are common acylating agents. The Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent by forming a highly electrophilic acylium ion (CH₃CO⁺). masterorganicchemistry.comchemguide.co.uk This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of the aryl ketone after a deprotonation step that restores aromaticity. youtube.comyoutube.com
A key consideration in Friedel-Crafts reactions is the nature of the substituents already present on the aromatic ring. Electron-donating groups, such as the alkoxy group in (2-ethylhexyloxy)benzene, activate the ring towards electrophilic substitution and direct the incoming acyl group primarily to the para and ortho positions.
Table 1: Common Lewis Acid Catalysts for Friedel-Crafts Acylation
| Catalyst | Formula | Typical Application |
|---|---|---|
| Aluminum Chloride | AlCl₃ | General purpose, highly active |
| Iron(III) Chloride | FeCl₃ | Milder alternative to AlCl₃ |
| Boron Trifluoride | BF₃ | Often used with anhydrides |
An alternative pathway to para-substituted hydroxyacetophenones is the Fries rearrangement. haihangchem.comchemicalbook.com This reaction involves the rearrangement of a phenolic ester (like phenyl acetate) to a mixture of ortho- and para-hydroxy aryl ketones, catalyzed by a Lewis acid. haihangchem.comchemicalbook.com The synthesis of 4-hydroxyacetophenone, a key precursor for the target molecule, often starts with the esterification of phenol (B47542) to phenyl acetate, followed by a Fries rearrangement. google.comepo.org
In recent decades, transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile alternatives for the synthesis of aryl ketones. researchgate.netpkusz.edu.cn These methods offer milder reaction conditions and greater functional group tolerance compared to classical methods. nih.gov Palladium-catalyzed reactions are particularly prominent in this area. researchgate.net
Common strategies include:
Carbonylative Coupling: These reactions introduce a carbonyl group (CO) during the coupling process. For example, the reaction of an aryl halide or triflate with an organometallic reagent (like an organotin or organoboron compound) under a carbon monoxide atmosphere can yield aryl ketones.
Heck-type Reactions: Palladium-catalyzed Heck reactions can be adapted for ketone synthesis. nih.govresearchgate.netalevelchemistry.co.uk
Coupling with Aldehydes: Some methods involve the conversion of aldehydes to ketones via transition metal catalysis, utilizing organometallic reagents. researchgate.net
These reactions provide a modular approach, allowing for the connection of a suitable aryl precursor with an acetyl-containing fragment. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yield and selectivity. researchgate.net
Table 2: Selected Transition Metal-Catalyzed Methods for Aryl Ketone Synthesis
| Reaction Name | Coupling Partners | Catalyst Example |
|---|---|---|
| Suzuki Coupling | Aryl boronic acid + Acyl halide | Pd(PPh₃)₄ |
| Stille Coupling | Aryl halide + Acyl stannane | Pd(PPh₃)₄ |
| Heck Reaction | Aryl halide + Alkene (followed by oxidation) | Pd(OAc)₂ |
Beyond the primary methods of electrophilic acylation and cross-coupling, other carbon-carbon bond-forming strategies can be employed to construct the ethanone (B97240) framework. organic-chemistry.orgorganic-chemistry.org These often involve the use of organometallic reagents, which act as carbon nucleophiles. alevelchemistry.co.ukyoutube.com
Key examples include:
Grignard Reactions: The reaction of an aryl Grignard reagent (Ar-MgBr) with an acetylating agent like acetyl chloride or acetic anhydride can produce aryl ketones.
Organolithium Reactions: Aryllithium reagents, typically prepared by halogen-lithium exchange or direct deprotonation of an aromatic ring, react readily with suitable acylating agents.
Aldol-type Condensations: While more common for forming larger structures, aldol (B89426) reactions and related condensations represent a fundamental C-C bond-forming strategy that can be adapted for ketone synthesis. alevelchemistry.co.uk
These methods rely on reversing the polarity of the aromatic carbon atom, making it nucleophilic so it can attack an electrophilic acetyl source. youtube.com
Synthetic Pathways to Incorporate the 2-Ethylhexyloxy Moiety
The bulky and lipophilic 2-ethylhexyloxy group is a defining feature of the target molecule. Its incorporation is typically achieved through etherification, a reaction that forms a C-O-C linkage.
The Williamson ether synthesis is the most prevalent and straightforward method for preparing ethers from an alcohol (or phenol) and an organohalide. byjus.comwikipedia.org The reaction proceeds via an Sₙ2 mechanism, where the deprotonated alcohol (an alkoxide or phenoxide) acts as a nucleophile and attacks the primary alkyl halide, displacing the halide leaving group. wikipedia.orgmasterorganicchemistry.com
For the synthesis of 1-{4-[(2-Ethylhexyl)oxy]phenyl}ethan-1-one, this reaction is ideally performed by reacting 4-hydroxyacetophenone with a 2-ethylhexyl halide (e.g., 2-ethylhexyl bromide). byjus.com
The key steps are:
Deprotonation: The phenolic hydroxyl group of 4-hydroxyacetophenone is deprotonated using a base to form the more nucleophilic phenoxide ion.
Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of the 2-ethylhexyl halide, forming the ether bond and displacing the halide.
Due to the Sₙ2 nature of the reaction, primary alkyl halides are strongly preferred to minimize competing elimination reactions. wikipedia.orgmasterorganicchemistry.com The 2-ethylhexyl group is a primary branched alkyl group, making it a suitable substrate for this reaction.
Table 3: Typical Conditions for Williamson Ether Synthesis with Phenols
| Component | Examples | Purpose |
|---|---|---|
| Phenolic Substrate | 4-Hydroxyacetophenone | Nucleophile precursor |
| Alkylating Agent | 2-Ethylhexyl bromide, 2-Ethylhexyl iodide, 2-Ethylhexyl tosylate | Electrophile |
| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Potassium hydroxide (B78521) (KOH) | Deprotonates the phenol |
| Solvent | Acetone, N,N-Dimethylformamide (DMF), Acetonitrile | Provides reaction medium |
The primary alkylating agent required for the etherification step is typically a 2-ethylhexyl derivative with a good leaving group, such as 2-ethylhexyl bromide. This precursor is readily synthesized from the corresponding alcohol, 2-ethylhexanol, which is a common industrial chemical.
The conversion of 2-ethylhexanol to 2-ethylhexyl bromide can be achieved using standard brominating agents, such as:
Phosphorus tribromide (PBr₃)
Hydrogen bromide (HBr)
Alternatively, the alcohol can be converted to a sulfonate ester, such as a tosylate or mesylate, which are also excellent leaving groups for Sₙ2 reactions. masterorganicchemistry.com
Specific Synthetic Protocols for this compound
The synthesis of this compound, an aromatic ketone, is typically achieved through well-established organic chemistry reactions. The most common and industrially viable routes involve either the formation of the ether linkage via Williamson ether synthesis followed by acylation, or the acylation of a pre-formed ether. A primary pathway involves the reaction of 4-hydroxyacetophenone with a suitable 2-ethylhexyl halide.
This method, a variation of the Williamson ether synthesis, directly attaches the 2-ethylhexyl group to the phenolic oxygen of 4-hydroxyacetophenone. masterorganicchemistry.comwikipedia.org The reaction involves deprotonating the phenol with a base to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org An alternative, though often less direct for this specific target, would be the Friedel-Crafts acylation of (2-ethylhexyl)oxybenzene. nih.gov
For large-scale production, optimizing reaction conditions is critical to maximize yield, minimize waste, and ensure cost-effectiveness. The Williamson ether synthesis approach is generally preferred for its reliability. numberanalytics.com Key parameters for optimization include the choice of base, solvent, temperature, and catalyst. numberanalytics.com
Base and Solvent Selection: The choice of base and solvent significantly impacts reaction yield. numberanalytics.com Strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are highly effective as they fully deprotonate the phenol and enhance the nucleophilicity of the resulting alkoxide ion. numberanalytics.com Phase transfer catalysis (PTC) can also be employed to facilitate the reaction between an aqueous phase containing the phenoxide and an organic phase containing the alkyl halide. numberanalytics.com
Temperature and Reactant Choice: Reaction temperature influences the rate; higher temperatures can increase the rate but may also promote side reactions, such as elimination, particularly if using secondary or tertiary alkyl halides. wikipedia.orgnumberanalytics.com Since 2-ethylhexyl bromide is a primary halide, substitution is favored. masterorganicchemistry.com The reactivity of the leaving group on the alkylating agent is also crucial, with reactivity following the trend I > Br > Cl. francis-press.com While alkyl iodides are most reactive, alkyl bromides often offer a good balance of reactivity and cost for industrial applications. francis-press.com
Friedel-Crafts Acylation Considerations: If the synthetic route involves Friedel-Crafts acylation, scalability can present challenges. researchgate.net Issues such as polymerization of starting materials and complex formation with the Lewis acid catalyst (e.g., AlCl₃) can lead to yield erosion at larger scales. nih.govresearchgate.net Careful control of stoichiometry, temperature, and addition rates is necessary to mitigate these risks. researchgate.net
Below is an interactive table summarizing the optimization of Williamson ether synthesis conditions for producing aryl ethers.
| Base | Solvent | Temperature (°C) | Catalyst | Typical Yield (%) | Notes |
| NaH | DMF | Room Temp - 80 | None | >90 | Strong base, anhydrous conditions required. numberanalytics.com |
| K₂CO₃ | Acetone/DMF | Reflux | KI (catalytic) | 85-95 | Milder conditions, suitable for many substrates. |
| NaOH | H₂O/Toluene | 80-100 | TBAB (PTC) | 80-90 | Phase transfer catalysis enables use of aqueous base. numberanalytics.com |
| KOtBu | DMSO | Room Temp | None | >90 | Very strong base, effective for less reactive phenols. numberanalytics.com |
Note: Yields are typical for Williamson ether synthesis and may vary for the specific synthesis of this compound.
Achieving high purity is essential for research-grade samples to ensure that experimental results are reliable and reproducible. Following synthesis, the crude this compound will contain unreacted starting materials, byproducts, and residual solvent. A multi-step purification strategy is often necessary.
Initial Workup and Extraction: The reaction mixture is typically quenched and then subjected to liquid-liquid extraction to separate the organic product from inorganic salts and water-soluble impurities. nih.gov The organic layer is then washed, dried with an anhydrous agent like magnesium sulfate, and concentrated in vacuo. jove.com
Chromatography: For laboratory-scale purification, column chromatography is a powerful technique for separating the target compound from closely related impurities based on differences in polarity. geeksforgeeks.org A stationary phase like silica (B1680970) gel is used with a mobile phase consisting of a solvent system, such as a mixture of hexanes and ethyl acetate. geeksforgeeks.org Thin-layer chromatography (TLC) is used to monitor the separation. geeksforgeeks.org
Distillation: Given that the target compound is a liquid at room temperature, vacuum distillation can be an effective method for purification, especially on a larger scale. allen.in This technique separates compounds based on differences in their boiling points, and applying a vacuum lowers the boiling points to prevent thermal decomposition.
Crystallization: If the compound were a solid, or if solid derivatives are formed, recrystallization would be a primary method for achieving high purity. allen.in This involves dissolving the impure compound in a hot solvent and allowing it to cool slowly, causing pure crystals to form while impurities remain in the solution.
Bisulfite Extraction: For removing unreacted 4-hydroxyacetophenone or other reactive ketone impurities, a bisulfite extraction can be employed. nih.govjove.com This chemical separation technique relies on the formation of a charged bisulfite adduct with the ketone, which can then be removed into an aqueous layer. nih.govjove.com The desired, more sterically hindered product, this compound, is less likely to react, allowing for effective separation. nih.gov
Derivatization and Further Functionalization of this compound
The structure of this compound offers several sites for further chemical modification: the ethanone carbonyl group, the phenyl ring, and the 2-ethylhexyl alkyl chain.
The carbonyl group is a versatile functional group that can undergo a wide range of transformations. vaia.com Drawing parallels with its parent compound, acetophenone, numerous reactions can be envisioned. wikipedia.org
Reduction: The ketone can be reduced to a secondary alcohol, 1-{4-[(2-ethylhexyl)oxy]phenyl}ethanol, using reducing agents like sodium borohydride. wikipedia.org This alcohol can then be used in further reactions, such as dehydration to form a styrene (B11656) derivative. wikipedia.org
Aldol Condensation: The α-hydrogens on the methyl group are acidic and can be removed by a base. ncert.nic.in The resulting enolate can react with aldehydes or ketones in an aldol condensation to form β-hydroxy ketones, which can be dehydrated to yield α,β-unsaturated ketones. ncert.nic.in
Haloform Reaction: As a methyl ketone, the compound can undergo the haloform reaction when treated with a base and a halogen, leading to the formation of a carboxylate (4-[(2-Ethylhexyl)oxy]benzoic acid) and a haloform (e.g., bromoform (B151600) or iodoform). ncert.nic.in
Formation of Imines and Enamines: The carbonyl group can react with primary amines to form imines or with secondary amines to form enamines, which are useful intermediates in C-C bond formation reactions. ncert.nic.inresearchgate.net
The existing (2-ethylhexyl)oxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Since the para position is occupied by the acetyl group, further substitution will be directed to the two equivalent ortho positions (positions 3 and 5).
Halogenation: The aromatic ring can be halogenated (e.g., brominated or chlorinated) at the ortho positions using appropriate reagents, such as N-bromosuccinimide (NBS) or sulfuryl chloride, often with a catalyst.
Nitration: Introduction of a nitro group ortho to the ether linkage can be achieved using nitrating agents like nitric acid in the presence of sulfuric acid, though conditions must be carefully controlled to avoid side reactions.
Friedel-Crafts Alkylation/Acylation: Although the ring is already substituted, further Friedel-Crafts reactions are possible at the activated ortho positions, though steric hindrance from the adjacent ether group may influence reactivity. rsc.org
The introduction of new functional groups onto the phenyl ring allows for subsequent cross-coupling reactions (e.g., Suzuki, Heck) if a halide is introduced, or further modification of the new functional group itself. organic-chemistry.org
The 2-ethylhexyl group imparts specific properties, such as solubility in nonpolar organic solvents and a certain degree of flexibility. By modifying this chain, the material properties of the molecule and any polymers or liquid crystals derived from it can be precisely tuned. This is most readily achieved by selecting a different alkyl halide during the initial Williamson ether synthesis. francis-press.com
| Alkyl Chain Variant | Starting Alkyl Halide | Potential Impact on Properties |
| n-Octyl | 1-Bromooctane | Increased linearity, may enhance packing and crystallinity. |
| Isopropyl | 2-Bromopropane | Smaller, less flexible chain, may increase melting point. |
| Dodecyl | 1-Bromododecane | Longer chain, increases hydrophobicity and solubility in nonpolar media. |
| Benzyl | Benzyl bromide | Introduces a second aromatic ring, affecting electronic and optical properties. |
| Methoxyethyl | 2-Bromoethyl methyl ether | Introduces a second ether linkage, potentially increasing polarity and hydrogen bond accepting capability. |
The choice of a linear versus a branched alkyl chain can significantly affect the physical properties of the final compound. Branched chains, like the 2-ethylhexyl group, tend to disrupt crystal packing, leading to lower melting points and increased solubility in organic solvents compared to their linear isomers.
Advanced Spectroscopic and Structural Characterization Methodologies
X-ray Crystallography for Precise Solid-State Structure Determination:This section is contingent on the successful crystallization of the compound and subsequent X-ray diffraction analysis.
Analysis of Molecular Conformation and Crystal Packing:Would require crystallographic data (e.g., unit cell dimensions, bond lengths, bond angles, and torsion angles) to describe the three-dimensional arrangement of the molecule in the solid state and the intermolecular interactions governing the crystal lattice.
Without this foundational data, it is not possible to generate a scientifically accurate and informative article as per the user's detailed instructions.
Investigation of Intermolecular Interactions and Supramolecular Assembly
The solid-state architecture of 1-{4-[(2-Ethylhexyl)oxy]phenyl}ethan-1-one, like other acetophenone (B1666503) derivatives, is dictated by a network of non-covalent interactions. These interactions govern the packing of molecules in the crystal lattice, influencing physical properties such as melting point and solubility. The primary intermolecular forces at play are expected to be hydrogen bonding, π-π stacking, and van der Waals forces.
Research on analogous acetophenone derivatives has shown that weak C-H···O hydrogen bonds are a common feature in their crystal structures. In the case of this compound, the carbonyl oxygen of the acetyl group is a potent hydrogen bond acceptor, while the aromatic and aliphatic C-H groups can act as donors. These interactions can link molecules into chains or more complex two-dimensional and three-dimensional networks. chemicalbook.comspectrabase.com
Furthermore, the presence of the aromatic phenyl ring facilitates π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent phenyl rings align, contribute significantly to the stability of the crystal structure. The mode of this stacking (e.g., face-to-face or offset) would be determined by the steric influence of the bulky 2-ethylhexyl group and the electronic nature of the substituents.
Chiroptical Spectroscopy for Chirality Assessment (if applicable due to 2-ethylhexyl group)
The 2-ethylhexyl group contains a stereocenter at the C2 position of the hexyl chain. Consequently, this compound is a chiral molecule and can exist as a pair of enantiomers, (R)- and (S)-1-{4-[(2-ethylhexyl)oxy]phenyl}ethan-1-one. When synthesized from racemic 2-ethylhexanol, the product will be a racemic mixture. However, if an enantiomerically pure form of 2-ethylhexanol is used in the synthesis, an optically active product can be obtained.
Chiroptical spectroscopy, specifically Circular Dichroism (CD) spectroscopy, is a powerful technique for assessing the chirality of a molecule. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. An achiral molecule will not exhibit a CD signal.
For an enantiomerically pure sample of this compound, a CD spectrum would be expected. The electronic transitions associated with the acetophenone chromophore, which are responsible for its UV-Vis absorption, would become chiroptically active due to the influence of the chiral 2-ethylhexyl group. The presence of a chiral substituent can induce asymmetry in the electronically excited states of the aromatic chromophore, leading to non-zero rotational strengths and thus observable Cotton effects in the CD spectrum.
Studies on polymers with chiral 2-ethylhexyl side chains have demonstrated that the chirality of the side chain can be transferred to the polymer backbone, resulting in distinct CD signals. This indicates that even though the chiral center is somewhat remote from the primary chromophore (the phenyl ethanone (B97240) moiety), its influence can still be detected. rsc.org The sign and magnitude of the Cotton effects in the CD spectrum would be characteristic of the absolute configuration (R or S) of the chiral center in the 2-ethylhexyl group. Therefore, chiroptical spectroscopy would be an invaluable tool for confirming the enantiomeric purity and determining the absolute configuration of stereochemically defined samples of this compound.
Theoretical and Computational Investigations of 1 4 2 Ethylhexyl Oxy Phenyl Ethan 1 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in predicting the electronic properties and reactivity of molecules with a high degree of accuracy. These methods solve the Schrödinger equation, or approximations of it, for a given molecular system.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.gov This approach is favored for its balance of accuracy and computational efficiency, making it suitable for studying medium to large-sized organic molecules like 1-{4-[(2-Ethylhexyl)oxy]phenyl}ethan-1-one.
Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in the molecule must be determined. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, which contains a rotatable 2-ethylhexyl group, multiple low-energy conformations may exist.
Below is a hypothetical table representing the kind of data that would be generated from a geometry optimization and conformational analysis of this compound using a DFT method like B3LYP with a 6-31G(d,p) basis set.
| Parameter | Conformer 1 | Conformer 2 |
| Relative Energy (kcal/mol) | 0.00 | 1.25 |
| Dipole Moment (Debye) | 2.85 | 3.10 |
| C=O Bond Length (Å) | 1.22 | 1.22 |
| C-O-C Bond Angle (°) | 118.5 | 119.2 |
Note: The data in this table is illustrative and not based on actual calculations for the specified molecule.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. theswissbay.ch It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive. nih.gov
For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. It is expected that the HOMO would be localized primarily on the electron-rich oxy-phenyl group, while the LUMO would be concentrated on the acetyl group, which contains the electron-withdrawing carbonyl function. This information helps in predicting how the molecule will interact with electrophiles and nucleophiles.
A hypothetical data table summarizing the results of an FMO analysis is presented below.
| Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.4 |
Note: The data in this table is illustrative and not based on actual calculations for the specified molecule.
DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. scispace.com For instance, theoretical calculations can provide vibrational frequencies corresponding to infrared (IR) and Raman spectra. mdpi.com These calculated frequencies can aid in the assignment of experimental spectral bands to specific molecular motions.
Furthermore, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. nih.gov These theoretical predictions are valuable for interpreting complex experimental NMR spectra and confirming the structural assignment of the molecule. mdpi.com
An example of a table comparing hypothetical calculated and experimental spectroscopic data is shown below.
| Spectroscopic Data | Calculated Value | Experimental Value |
| C=O Stretch (IR, cm⁻¹) | 1685 | 1680 |
| ¹³C NMR (C=O, ppm) | 197.5 | 196.8 |
| ¹H NMR (CH₃, ppm) | 2.50 | 2.55 |
Note: The data in this table is illustrative and not based on actual calculations for the specified molecule.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited state properties. nih.gov TD-DFT can predict the electronic absorption spectra (UV-Vis) of a molecule by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net These calculations provide information about the wavelength of maximum absorption (λmax) and the intensity of the absorption bands. This is crucial for applications where the molecule's interaction with light is important, such as in sunscreens or photoinitiators.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Aggregation
While quantum chemical calculations provide detailed information about the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a collection of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into their dynamic behavior. nih.gov
For this compound, MD simulations could be used to study its behavior in different environments, such as in a solvent or in the presence of other molecules. These simulations can reveal information about how the molecules pack together in the liquid or solid state and can be used to study the process of aggregation or self-assembly. mdpi.com Understanding these dynamic and collective behaviors is essential for predicting the macroscopic properties of the material and its performance in various applications. nih.gov
Exploration of Conformational Space and Flexibility
The conformational flexibility of this compound is a key determinant of its macroscopic properties. This flexibility primarily arises from the numerous rotatable bonds within its structure, particularly in the 2-ethylhexyl group and the ether linkage. Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to explore the potential energy surface of the molecule and identify its stable conformers.
Key Rotatable Bonds and Dihedral Angles:
The conformational space of this compound is defined by several key dihedral angles. The rotation around the C-O bonds of the ether linkage and the C-C bonds of the ethylhexyl chain are of particular importance. Conformational analyses of similar structures, such as poly-ether-ether-ketone (PEEK), have shown that the ether and ketone groups arrange in a zig-zag manner in the crystalline state to minimize steric hindrance. researchgate.net For this compound, a similar principle would govern the orientation of the ethoxy group relative to the phenyl ring.
Theoretical calculations, such as those using density functional theory (DFT), can be used to determine the rotational barriers and the relative energies of different conformers. nih.gov For instance, the dihedral angle between the phenyl ring and the carbonyl group of the ethan-1-one moiety is expected to be non-planar in the minimum-energy conformer to alleviate steric strain. researchgate.net
Influence of the 2-Ethylhexyl Group:
The branched 2-ethylhexyl group significantly increases the conformational complexity of the molecule. The numerous possible orientations of this aliphatic chain lead to a large number of low-energy conformers. This conformational flexibility can prevent efficient packing in the solid state, potentially leading to a lower melting point and increased solubility in organic solvents compared to analogues with linear alkyl chains.
A detailed conformational analysis would involve systematically rotating each of the key dihedral angles and calculating the corresponding energy to generate a potential energy map. This map would reveal the global and local energy minima, corresponding to the most stable and metastable conformers, respectively. The results of such an analysis are crucial for understanding the molecule's shape and how it might interact with other molecules.
Simulation of Intermolecular Interactions and Self-Assembly Processes
The amphiphilic nature of this compound, with its hydrophobic 2-ethylhexyl tail and more polar aromatic headgroup, suggests a propensity for self-assembly in certain environments. tandfonline.com Molecular dynamics (MD) simulations are a powerful tool to investigate these processes and the underlying intermolecular interactions. acs.org
Driving Forces for Self-Assembly:
The self-assembly of amphiphilic molecules is driven by a combination of non-covalent interactions. semanticscholar.org In the case of this compound, these would include:
Hydrophobic Interactions: In a polar solvent, the hydrophobic 2-ethylhexyl chains would tend to aggregate to minimize their contact with the solvent molecules. This is a primary driving force for the formation of micelle-like structures. acs.org
π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron clouds of adjacent rings align. These interactions contribute to the ordering of the aromatic cores within the self-assembled structures. tandfonline.com
Dipole-Dipole Interactions: The polar carbonyl group of the ethan-1-one moiety can participate in dipole-dipole interactions, further stabilizing the assembled structures.
Molecular Dynamics Simulations:
MD simulations can be used to model the behavior of a large number of this compound molecules in a simulated solvent box. rsc.org By solving Newton's equations of motion for each atom, the trajectory of the system over time can be calculated. This allows for the observation of spontaneous self-assembly processes and the characterization of the resulting aggregates. researchgate.net
The simulations can provide detailed information about the structure and dynamics of the self-assembled aggregates, such as their size, shape, and the arrangement of the molecules within them. For example, in an aqueous environment, the formation of micelles with a hydrophobic core of 2-ethylhexyl chains and a hydrophilic corona of the phenyl ethan-1-one groups would be expected. The specific architecture of these aggregates will depend on factors such as the concentration of the molecule and the nature of the solvent. rsc.org
Quantitative Structure-Property Relationship (QSPR) Modeling for Material Design
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of a chemical compound based on its molecular structure. aidic.it This approach is particularly valuable in material design, as it allows for the virtual screening of large numbers of candidate molecules to identify those with desired properties, thereby reducing the need for extensive experimental synthesis and testing. researchgate.net
Developing a QSPR Model:
A QSPR model is developed by first calculating a set of molecular descriptors for a series of compounds with known properties. These descriptors are numerical values that encode different aspects of the molecular structure, such as its topology, geometry, and electronic properties. A mathematical model is then created to correlate these descriptors with the property of interest. Multiple Linear Regression (MLR) is a common technique used for this purpose. vpsolovev.ru
For this compound and its analogues, a QSPR model could be developed to predict various material properties, such as:
Glass Transition Temperature (Tg): This is a critical property for polymeric materials and can be influenced by molecular flexibility and intermolecular interactions.
Solubility: The solubility in different solvents is important for processing and formulation.
Liquid Crystalline Behavior: The rigid aromatic core and flexible aliphatic chain suggest that this molecule or its derivatives could exhibit liquid crystalline properties. A QSPR model could help to identify structural features that promote the formation of specific liquid crystal phases.
Application in Material Design:
Once a predictive QSPR model is established, it can be used to design new molecules with enhanced properties. For example, if the goal is to increase the glass transition temperature, the model might suggest modifications to the molecular structure that would increase its rigidity or strengthen intermolecular interactions. This "benign by design" approach is a cornerstone of modern green chemistry. researchgate.net The applicability domain of the model must be carefully considered to ensure reliable predictions for new compounds.
Applications and Research in Advanced Materials Science
Development of Liquid Crystalline Materials
The design of liquid crystalline materials hinges on the precise control of molecular shape, polarity, and intermolecular interactions. The structure of 1-{4-[(2-Ethylhexyl)oxy]phenyl}ethan-1-one serves as a foundational building block for calamitic (rod-shaped) liquid crystals, where the interplay between its constituent parts can be tailored to induce and control mesophase behavior.
Impact of the Branched Alkoxy Chain on Liquid Crystal Phase Transitions and Stability
The 2-ethylhexyl group is a branched alkoxy chain, and its presence at the terminus of a calamitic liquid crystal has a profound impact on the material's properties. Branching in the terminal chain is a well-established strategy to modulate mesophase behavior. researchgate.netnih.gov Specifically, the 2-ethylhexyloxy chain is known to:
Lower Melting Points: The non-linear structure of the branched chain disrupts crystal packing, which can lower the melting point of the compound and broaden the temperature range over which the liquid crystalline phase is stable. nih.gov
Influence Mesophase Type: The steric bulk of the branched chain can suppress the formation of highly ordered smectic phases and favor the formation of less ordered nematic phases. In some cases, it can induce chirality, leading to the formation of chiral nematic (cholesteric) phases if an enantiomerically pure form of the 2-ethylhexyl group is used.
Enhance Solubility: The branched alkyl chain increases the solubility of the molecule in organic solvents, which is advantageous for processing and purification.
The table below illustrates the typical effect of a branched terminal chain on the transition temperatures of a hypothetical calamitic liquid crystal series.
| Terminal Alkyl Chain | Crystal to Mesophase Transition (°C) | Mesophase to Isotropic Transition (°C) | Mesophase Type |
| n-octyl | 85 | 120 | Smectic A, Nematic |
| 2-ethylhexyl | 65 | 105 | Nematic |
This table provides illustrative data to demonstrate the general impact of a branched chain on liquid crystal properties.
Design Principles for Novel Liquid Crystalline Architectures
The design of novel liquid crystalline materials based on the this compound scaffold would involve several key principles:
Anisotropy of Molecular Shape: The core structure would need to be elongated to create a high aspect ratio. This can be achieved by reacting the acetyl group or the phenyl ring to introduce other aromatic units, such as biphenyl (B1667301) or naphthalene (B1677914) systems.
Polarity and Dipole Moments: The acetyl group imparts a significant dipole moment to the molecule. The position and orientation of this and other polar groups in the final molecular architecture will influence the dielectric anisotropy of the liquid crystal, a critical parameter for display applications.
Intermolecular Interactions: The combination of aromatic rings (enabling π-π stacking), polar groups (leading to dipole-dipole interactions), and flexible chains (governing van der Waals forces) must be balanced to achieve the desired mesophase at a useful temperature range. The branched 2-ethylhexyloxy chain plays a crucial role in mediating these interactions to prevent premature crystallization. mdpi.com
Incorporation into Polymeric Systems
The structural features of this compound also make it a valuable precursor for the synthesis of advanced polymeric materials, particularly conjugated polymers for electronic applications.
Role as a Monomer or Comonomer in Polymer Synthesis
While direct polymerization of this compound is not straightforward, it can be chemically modified to yield polymerizable monomers. For instance, the acetyl group can undergo various reactions, such as aldol (B89426) condensation, to create vinyl groups or other reactive moieties that can participate in polymerization. ncert.nic.in
Alternatively, the aromatic ring can be functionalized with polymerizable groups. The resulting monomers, containing the 2-ethylhexyloxy side chain, can then be used in the synthesis of polymers with tailored properties. The 2-ethylhexyloxy group in these polymers serves to enhance their solubility and processability, which is a significant challenge for rigid-backbone polymers. researchgate.net
Investigation of Conjugated Polymers with 2-Ethylhexyloxy-substituted Backbones
In the field of organic electronics, the 2-ethylhexyloxy side chain is frequently attached to the backbones of conjugated polymers used in organic solar cells and field-effect transistors. researchgate.net While polymers directly incorporating the 4-acetylphenyl moiety are less common, the 4-(2-ethylhexyloxy)phenyl unit is a prevalent structural motif.
The key contributions of the 2-ethylhexyloxy side chain in conjugated polymers include:
Solubility: It renders the otherwise rigid and insoluble conjugated backbone soluble in common organic solvents, enabling solution-based processing techniques like spin-coating and printing.
Morphology Control: The size and shape of the side chain influence the packing of the polymer chains in the solid state. This, in turn, affects the material's charge transport properties and the performance of electronic devices.
Electronic Properties: While the primary role of the alkyl chain is to impart solubility, its interaction with the conjugated backbone can subtly influence the electronic energy levels (HOMO and LUMO) of the polymer.
The table below summarizes the properties of a representative conjugated polymer featuring 2-ethylhexyloxy side chains, highlighting their importance in achieving desirable characteristics for electronic applications.
| Polymer Backbone | Side Chain | Solubility | Application |
| Poly(3-hexylthiophene) | n-hexyl | Moderate | Organic Photovoltaics |
| Poly[N-9''-hepta-decanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT) | 2-ethylhexyl | High | Organic Photovoltaics |
This table provides examples of conjugated polymers to illustrate the role of alkyl side chains in determining their properties and applications.
Potential as a Photoinitiator in Photopolymerization Processes
Photoinitiators are crucial components in photopolymerization, a process that utilizes light to initiate a polymerization reaction, forming a solid polymer from a liquid monomer. These initiators absorb light and generate reactive species, such as free radicals or cations, which then trigger the polymerization cascade. The efficiency of a photoinitiator is dependent on its photochemical properties, including its absorption spectrum and the quantum yield of radical formation.
A thorough review of existing scientific literature reveals a lack of specific studies investigating this compound as a photoinitiator in photopolymerization processes. While the molecular structure of this compound, containing a benzophenone-like chromophore, suggests potential photoinitiating capabilities, no dedicated research has been published to confirm or quantify this activity. General photoinitiator compositions often include compounds with similar structural motifs, but specific data for the title compound is not available. google.comscribd.comsolindis.comsun-chemical.co.jp
Organic Electronic and Photonic Device Applications
Investigation of Charge Transport Characteristics in Derivatives
The performance of organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), is fundamentally linked to the charge transport characteristics of the organic semiconductor materials used. nih.govethz.ch Research in this area often focuses on designing and synthesizing novel organic molecules and polymers with optimized molecular packing and electronic coupling to facilitate efficient charge transport. nih.govresearchgate.net
Currently, there is no published research specifically investigating the charge transport characteristics of derivatives of this compound. The scientific literature on organic semiconductors is extensive, covering a wide range of molecular architectures, but this particular compound and its derivatives have not been a subject of study in this context. researchgate.net
Optical Properties for Light-Emitting or Absorbing Devices
The optical properties of organic materials, such as their absorption and emission spectra, are critical for their application in light-emitting diodes (OLEDs) and organic solar cells. covestro.com The design of molecules for these applications often involves tuning the electronic structure to achieve desired absorption and emission wavelengths, as well as high quantum efficiencies.
An extensive search of the scientific literature indicates that the optical properties of this compound for light-emitting or absorbing devices have not been reported. While a related compound, 2,2'-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis{5-[(2-ethylhexyl)oxy]phenol}, is known for its UV-absorbing properties, specific data for this compound in the context of photonic devices is not available. europa.eufinerchem.comeuropa.eu
Advanced Self-Assembly and Supramolecular Architectures
Design of Self-Assembled Systems Based on Molecular Interactions
Self-assembly is a powerful bottom-up approach for the fabrication of complex, functional nanostructures. This process relies on non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, to direct the spontaneous organization of molecules into well-defined architectures. researchgate.net
There is currently no scientific literature available that describes the design of self-assembled systems based on the molecular interactions of this compound.
Formation of Ordered Nanostructures for Functional Materials
The ability of molecules to self-assemble into ordered nanostructures is key to the development of novel functional materials with applications in areas such as catalysis, sensing, and nanotechnology.
No research has been published on the formation of ordered nanostructures from this compound for the creation of functional materials.
Future Research Directions and Interdisciplinary Prospects
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of alkoxy-substituted aromatic ketones traditionally relies on methods that can be resource-intensive and may generate hazardous waste. Future research will likely focus on developing more sustainable and efficient synthetic routes to 1-{4-[(2-Ethylhexyl)oxy]phenyl}ethan-1-one and its derivatives.
Key areas of investigation include:
Green Catalysis: Moving beyond stoichiometric reagents, research into catalytic systems using earth-abundant metals could offer more environmentally friendly alternatives. For instance, iron or copper-catalyzed cross-coupling reactions could be explored to form the core aromatic ether linkage. A versatile synthetic pathway for valuable alkyl phenols has been developed based on the selective hydrodeoxygenation of a wide range of hydroxy-, amino-, and nitro-acetophenone derivatives. rsc.org Bimetallic iron-ruthenium nanoparticles have shown high activity and selectivity for the deoxygenation of the side-chain without hydrogenation of the aromatic ring. rsc.org
Electrochemical Synthesis: Electrochemical methods present a promising avenue for greener synthesis, often proceeding under mild conditions without the need for chemical oxidants or reductants. electrochem.org Future studies could investigate the electrochemical alkoxylation of 4-hydroxyacetophenone as a direct route to the target molecule, minimizing byproduct formation. electrochem.org
Flow Chemistry: Continuous flow reactors can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. Developing a flow-based synthesis for this compound could lead to more efficient and reproducible production.
Biomass-Derived Precursors: A long-term goal for sustainable chemistry is the use of renewable feedstocks. Research could focus on pathways to synthesize the 4-hydroxyacetophenone precursor from lignin, a complex aromatic polymer abundant in biomass. acs.org
| Methodology | Potential Advantages | Key Research Challenges |
|---|---|---|
| Green Catalysis (e.g., Fe, Cu) | Reduced cost, lower toxicity, high atom economy. | Catalyst stability, reaction optimization, substrate scope. |
| Electrochemical Synthesis | Avoids harsh reagents, high selectivity, mild conditions. | Electrode material selection, solvent/electrolyte optimization. |
| Flow Chemistry | Improved safety and control, easy scalability, high reproducibility. | Reactor design, optimization of flow parameters. |
| Biomass-Derived Routes | High sustainability, use of renewable resources. | Efficient depolymerization of lignin, selective functionalization. |
Advanced Material Design with Tunable Electronic and Optical Properties
The electronic and optical properties of this compound are determined by its molecular structure. Future research will focus on systematically modifying this structure to tune these properties for specific applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Key strategies for material design include:
Modification of the Aromatic Core: Replacing the phenyl ring with more extended π-conjugated systems (e.g., naphthalene (B1677914), anthracene) could shift the absorption and emission spectra to longer wavelengths and potentially improve charge transport.
Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups onto the aromatic ring can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for optimizing charge injection and transport in electronic devices.
Varying the Alkoxy Chain: While the 2-ethylhexyl group imparts good solubility, exploring other branched or linear alkyl chains could influence the molecule's packing in the solid state, which in turn affects charge mobility. The stereoisomers of the 2-ethylhexyl group can also impact the electrical performance of single-crystal field-effect transistors. amanote.com
Functionalization of the Acetyl Group: The ketone functionality can be a site for further chemical reactions, allowing for the attachment of other functional units to create more complex molecular systems with tailored properties.
| Structural Modification | Predicted Effect on HOMO/LUMO | Potential Impact on Optical Properties | Target Application |
|---|---|---|---|
| Adding electron-donating groups (e.g., -NH2) | Increase HOMO, smaller bandgap | Red-shift in absorption/emission | Organic Photovoltaics (OPVs) |
| Adding electron-withdrawing groups (e.g., -CN) | Decrease LUMO, smaller bandgap | Enhanced electron transport | n-type OFETs |
| Extending π-conjugation (e.g., naphthyl) | Smaller HOMO-LUMO gap | Tunable emission color | OLEDs |
| Replacing oxygen with sulfur (thioether) | Higher HOMO, altered packing | Modified refractive index | Organic Sensors |
Integration of Multi-Scale Computational Modeling with Experimental Research
To accelerate the design and discovery of new materials based on the this compound scaffold, the integration of computational modeling with experimental research is essential. acs.org Computational chemistry allows for the prediction of molecular properties, guiding synthetic efforts toward the most promising candidates.
Future interdisciplinary research in this area will likely involve:
Quantum Mechanical Calculations: Density Functional Theory (DFT) can be employed to calculate the electronic structure, HOMO/LUMO energy levels, and theoretical absorption spectra of novel derivatives. asianpubs.orgresearchgate.net This information is vital for understanding the intrinsic electronic properties of the molecules.
Molecular Dynamics (MD) Simulations: MD simulations can predict how these molecules pack in the solid state and how they interact with other molecules in a blend. This is crucial for understanding thin-film morphology and its impact on charge transport.
Multi-Scale Modeling: A powerful approach is to combine different levels of theory to model complex systems. For example, a quantum mechanical description of the molecule's core could be combined with a classical molecular mechanics description of the surrounding environment (e.g., a polymer matrix or solvent). frontiersin.orgdoaj.org This allows for the study of large systems while retaining quantum accuracy for the most important regions.
High-Throughput Virtual Screening: By creating computational databases of related structures, machine learning algorithms can be trained to predict the properties of new, unsynthesized molecules, enabling rapid screening of vast chemical spaces. chemrxiv.orgresearchgate.net
| Modeling Technique | Predicted Properties | Relevance to Material Design |
|---|---|---|
| Density Functional Theory (DFT) | HOMO/LUMO energies, electron density, vibrational spectra, UV-Vis absorption. asianpubs.orgresearchgate.net | Predicting electronic behavior and guiding synthetic modifications. |
| Molecular Dynamics (MD) | Solid-state packing, thin-film morphology, solubility parameters. | Understanding intermolecular interactions and their effect on device performance. |
| Multi-Scale Modeling (QM/MM) | Behavior in complex environments (e.g., interfaces, solutions). frontiersin.orgdoaj.org | Simulating performance in realistic device architectures. |
| Machine Learning/Virtual Screening | Property prediction for large libraries of virtual compounds. chemrxiv.orgresearchgate.net | Accelerating the discovery of new high-performance materials. |
Potential Integration into Hybrid Material Systems and Emerging Technologies
The unique combination of a functional organic core and a solubilizing side chain makes this compound an excellent candidate for integration into hybrid material systems. These systems combine organic and inorganic components to achieve synergistic properties that are not available from either component alone.
Future research could explore the following areas:
Organic-Inorganic Hybrid Solar Cells: The compound could be investigated as a hole-transporting material or as an additive in perovskite solar cells. globethesis.com The carbonyl and ether oxygens could potentially passivate defects at the perovskite surface, improving device efficiency and stability.
Polymer Blends for Flexible Electronics: The 2-ethylhexyl group can enhance the compatibility of the molecule with various polymer matrices. Blending it with semiconducting or insulating polymers could lead to the fabrication of flexible and printable electronic devices.
Functionalized Nanoparticles: The molecule could be used as a surface ligand for inorganic nanoparticles (e.g., quantum dots, gold nanoparticles). This functionalization could improve the dispersibility of the nanoparticles in organic media and allow for the tuning of the hybrid material's optical and electronic properties.
Sensors and Actuators: By incorporating this molecule into a responsive polymer matrix, it may be possible to create materials that change their optical or electrical properties in response to external stimuli, leading to applications in chemical sensing or as soft actuators.
| Hybrid System | Role of the Compound | Potential Application | Synergistic Property |
|---|---|---|---|
| Perovskite Solar Cells | Hole-Transport Layer/Additive globethesis.com | Renewable Energy | Improved efficiency and stability through defect passivation. |
| Polymer Blends | Active component or processing aid | Flexible Displays, Printable Circuits | Enhanced processability and mechanical flexibility. |
| Quantum Dot Composites | Surface Ligand | LED Lighting, Bio-imaging | Tunable emission and improved quantum yield. |
| Responsive Gels | Functional Dopant | Chemical Sensors, Soft Robotics | Stimuli-responsive optical or electronic properties. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-{4-[(2-Ethylhexyl)oxy]phenyl}ethan-1-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 4-[(2-ethylhexyl)oxy]benzene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). Solvent selection (e.g., dichloromethane or toluene) and temperature control (0–25°C) are critical to minimize side reactions. Catalyst stoichiometry (1.2–1.5 equivalents) improves yield by ensuring complete substrate activation .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify the ethylhexyloxy chain (δ ~1.0–1.5 ppm for CH₂/CH₃ groups) and acetyl group (δ ~2.6 ppm for ketone CH₃).
- FT-IR : Confirms the ketone (C=O stretch at ~1680–1720 cm⁻¹) and ether (C-O stretch at ~1200–1250 cm⁻¹) functionalities.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 278.2) and fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
